
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
The synthesis of Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,2-dimethylpropyl alcohol with an appropriate alkylating agent to form the 2,2-dimethylpropoxy group. This intermediate is then reacted with a suitable diene compound under controlled conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group, forming amides or thioesters.
Addition: The double bonds in the diene moiety can undergo addition reactions with halogens or hydrogen, leading to the formation of halogenated or saturated compounds.
Aplicaciones Científicas De Investigación
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The diene moiety can participate in conjugation reactions, affecting the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate can be compared with similar compounds such as:
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethyloctanoate: This compound lacks the double bonds present in the diene moiety, resulting in different reactivity and applications.
Mthis compound: The methyl ester variant has slightly different physical and chemical properties due to the smaller alkyl group.
Propyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate: The propyl ester variant has a longer alkyl chain, affecting its solubility and reactivity.
Propiedades
Número CAS |
59119-71-0 |
|---|---|
Fórmula molecular |
C17H30O3 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate |
InChI |
InChI=1S/C17H30O3/c1-7-20-16(18)11-14(2)9-8-10-15(3)12-19-13-17(4,5)6/h8-9,11,15H,7,10,12-13H2,1-6H3 |
Clave InChI |
ISIULJMZPMQRGG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)C=CCC(C)COCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

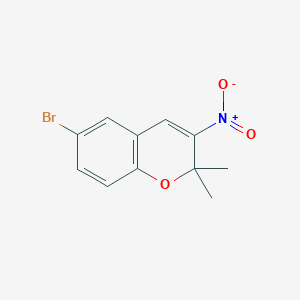
![4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14609131.png)
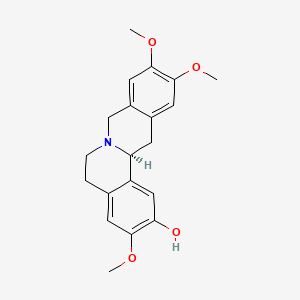

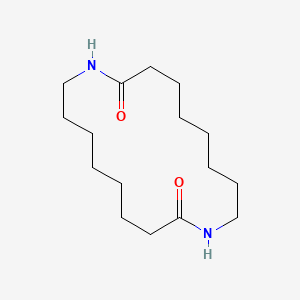
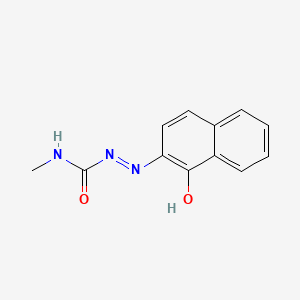


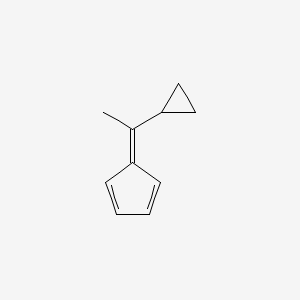

![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
